molecular formula C23H22FNO4 B5584817 7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5584817
M. Wt: 395.4 g/mol
InChI Key: IIKMVOUGCBXNCD-UHFFFAOYSA-N
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Description

7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of methoxy and fluorophenyl groups attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 3-fluorobenzylamine, followed by cyclization and subsequent reduction to form the octahydroquinoline core. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Saturated octahydroquinoline derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
  • 7-(2,5-DIMETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Uniqueness

Compared to similar compounds, 7-(2,5-DIMETHOXYPHENYL)-4-(3-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to the specific positioning of the fluorine atom on the phenyl ring. This unique structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)25-19)13-4-3-5-15(24)8-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMVOUGCBXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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